N-cyclobutyl-2-hydroxy-4-methylbenzamide
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Overview
Description
N-cyclobutyl-2-hydroxy-4-methylbenzamide is an organic compound characterized by a cyclobutyl group attached to the nitrogen atom of a benzamide structure, with additional hydroxy and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-hydroxy-4-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclobutylamine to yield this compound.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions with inert atmospheres to prevent moisture from interfering with the reaction. Typical solvents used include dichloromethane or tetrahydrofuran, and the reactions are often conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of N-cyclobutyl-2-hydroxy-4-methylbenzylamine.
Substitution: Formation of halogenated derivatives like 2-hydroxy-4-methyl-5-bromobenzamide.
Scientific Research Applications
N-cyclobutyl-2-hydroxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects. The cyclobutyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-2-hydroxybenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-cyclobutyl-4-methylbenzamide: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities.
N-cyclobutyl-2-hydroxy-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and reactivity.
Uniqueness
N-cyclobutyl-2-hydroxy-4-methylbenzamide is unique due to the combination of its cyclobutyl, hydroxy, and methyl groups, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed with similar compounds.
Properties
IUPAC Name |
N-cyclobutyl-2-hydroxy-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-10(11(14)7-8)12(15)13-9-3-2-4-9/h5-7,9,14H,2-4H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFSDMRKZAFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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